1H-pyrazol-4-amine hydrochloride

Protonation chemistry Salt formation Nucleophilic reactivity

3-Aminopyrazole isomers exist as tautomeric mixtures (~72:28), introducing uncontrolled regioisomeric variability that derails medicinal chemistry SAR. 1H-Pyrazol-4-amine hydrochloride eliminates this problem with a 100% fixed tautomeric form, delivering a single, predictable reactive species. • Fixed 4-amino tautomer - no regioisomeric ambiguity; validated scaffold for low-nanomolar JAK inhibitors (JAK1 IC₅₀ = 3.4 nM). • Hydrochloride salt - non-hygroscopic crystalline solid (≥97% purity) ensures accurate automated dispensing and batch-to-batch reproducibility. • Selective acylation - exocyclic NH₂ protonates first, enabling clean amide coupling without competing N-alkylation at ring nitrogens.

Molecular Formula C3H6ClN3
Molecular Weight 119.55 g/mol
CAS No. 4331-28-6
Cat. No. B1361054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazol-4-amine hydrochloride
CAS4331-28-6
Molecular FormulaC3H6ClN3
Molecular Weight119.55 g/mol
Structural Identifiers
SMILESC1=C(C=NN1)N.Cl
InChIInChI=1S/C3H5N3.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2,(H,5,6);1H
InChIKeyKZDSLIPVDTVHLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazol-4-amine Hydrochloride: Core Profile


1H-Pyrazol-4-amine hydrochloride (CAS 4331-28-6), also referred to as 4-aminopyrazole hydrochloride, is a heterocyclic aromatic amine belonging to the aminopyrazole family [1]. Its molecular formula is C3H6ClN3 with a molecular weight of 119.55 g·mol⁻¹ [2]. The compound features a free amino group at the 4-position of the pyrazole ring, presented as a hydrochloride salt to enhance bench stability, handling, and aqueous solubility relative to the free base (4-amino-1H-pyrazole, CAS 28466-26-4) [3]. The structural isomerism among aminopyrazoles (3-amino, 4-amino, and 5-amino substitution) creates a landscape where position-specific reactivity and biological profiles are critical for procurement decisions, yet these isomers are frequently conflated in early-stage screening libraries [4].

1 Fixed 4-amino tautomer – single reactive species for regiospecific derivatization
2 Hydrochloride salt ensures non-hygroscopic handling and accurate stoichiometry
3 Reported kinase inhibitor scaffold – supports hinge-binding design studies

Why 1H-Pyrazol-4-amine HCl Substitution Fails


Treating aminopyrazole isomers as interchangeable building blocks introduces uncontrolled variables that can derail medicinal chemistry campaigns. The position of the amino group dictates fundamentally different protonation behavior, tautomeric equilibria, and electronic character [1]. 3-Aminopyrazoles undergo annular tautomerism existing as an equilibrium mixture (approximately 72% 3-amino tautomer) [2], while the 4-amino isomer possesses a fixed amino group, ensuring a single, predictable reactive species. Furthermore, only 4-aminopyrazoles protonate first at the exocyclic amino group rather than the ring nitrogen, a distinction that alters nucleophilicity, salt formation behavior, and metal-coordination chemistry in ways that cannot be compensated by adjusting stoichiometry alone [1]. Procuring the free base instead of the hydrochloride salt introduces hygroscopicity and storage stability risks, leading to weighing errors, inconsistent reaction yields, and batch-to-batch irreproducibility [3]. The evidence below quantifies these differentiators.

Property
4-Amino HCl vs. Common Substitutes
Protonation site
4-amino: NH₂ first (predictable nucleophilicity)
3-/5-amino isomers: ring N first → altered metal binding
Tautomeric form
100% single tautomer, no regioisomeric byproducts
3-amino: ~72:28 tautomer mixture → inseparable isomers
Physical form
Crystalline HCl salt, stable at 2–8°C, non-hygroscopic
Free base: hygroscopic, requires -20°C, mass variability risk

Quantitative Evidence vs. Closest Analogs


Unique Protonation Site: 4- vs. 3-Aminopyrazole

Unlike 3-aminopyrazole and 5-aminopyrazole, which protonate exclusively on the heterocyclic ring nitrogen, 4-aminopyrazole is a stronger base that protonates first at the exocyclic amino group [1]. This was demonstrated by ¹³C NMR in trifluoroacetic acid, where the chemical shift and coupling constant patterns conclusively assigned the first protonation site to the NH₂ group for the 4-amino series, while 3- and 5-amino isomers protonate on the pyrazole ring nitrogen [1]. The 3-amino series also exists in tautomeric equilibrium (72% 3-amino tautomer in aqueous solution [2]), complicating reactivity predictions.

Protonation site
Head-to-head comparison
4-amino: NH₂ protonates first (stronger base); 3-/5-amino: ring N protonation only
Predictable salt stoichiometry and metal-coordination geometry
Determined by ¹³C NMR in trifluoroacetic acid; basicity context
Protonation chemistry Salt formation Nucleophilic reactivity Coordination chemistry

Tautomeric Stability: Fixed vs. Equilibrating Tautomers

3-Aminopyrazoles exist as a mixture of 3-amino and 5-amino tautomers due to prototropic annular tautomerism. Quantitative analysis has established that the equilibrium favors the 3-amino tautomer at approximately 72%, with the remaining ~28% population as the 5-amino form [1]. In contrast, the 4-aminopyrazole scaffold, with its amino group at the symmetrically equivalent 4-position, presents a single, fixed tautomeric species [1]. This eliminates regioisomeric ambiguity during N-functionalization and ensures that every molecule in the reaction vessel reacts through an identical pathway.

Tautomeric stability
Head-to-head comparison
4-amino: 100% single species; 3-amino: ~72:28 tautomeric equilibrium
Eliminates regioisomeric byproducts in N-functionalization
UV and ¹⁵N NMR data; aqueous solution context
Tautomerism Regioselective synthesis SAR reproducibility Medicinal chemistry

Hydrochloride Salt: Stability & Handling Advantage

The hydrochloride salt (CAS 4331-28-6) is supplied as a crystalline solid with a minimum purity specification of 98% (as verified across multiple vendor certificates of analysis) . The free base (4-amino-1H-pyrazole, CAS 28466-26-4) is reported as hygroscopic and sensitive to moisture, requiring storage under inert atmosphere . The hydrochloride salt can be stored long-term at 2–8°C with room-temperature shipping tolerance, whereas the free base requires sub-20°C storage and exhibits color degradation from white to brown/purple upon exposure .

Salt form stability
Data to verify
HCl salt: crystalline, 98% purity, 2–8°C storage; free base: hygroscopic, -20°C, color degradation
Ensures reproducible weighing for stoichiometric reactions
Vendor COA-based; confirm under local conditions
Salt selection Hygroscopicity Weighing accuracy Long-term storage

Synthetic Yield Advantage for Scale-Up

A 2021 publication described a mild reduction method for synthesizing alkyl- and naphthyl-substituted 4-aminopyrazoles from nitrosopyrazole precursors, achieving nearly quantitative yields [1]. By comparison, similar reductive amination approaches applied to 3-aminopyrazole precursors typically report yields in the 60–75% range due to competing side reactions arising from tautomeric equilibria [2]. The synthetic accessibility of 4-aminopyrazole building blocks translates directly into lower cost of goods for the hydrochloride salt at procurement scales.

Synthetic yield
Cross-study comparable
Nearly quantitative yield for 4-amino scaffold vs. 60–75% for 3-amino routes
Lower procurement cost at scale, less purification overhead
Based on published reduction methodologies; may vary by derivative
Synthetic methodology Yield optimization Process chemistry Scale-up

JAK Inhibition Potency vs. Ruxolitinib

In a 2016 ACS Medicinal Chemistry Letters study, a series of 4-amino-(1H)-pyrazole derivatives were synthesized and evaluated as JAKs inhibitors [1]. Compound 3f exhibited IC₅₀ values of 3.4 nM (JAK1), 2.2 nM (JAK2), and 3.5 nM (JAK3) in in vitro kinase inhibition assays [1]. In cellular antiproliferative assays, compound 11b demonstrated selective cytotoxicity at submicromolar levels against HEL (IC₅₀: 0.35 μM) and K562 (IC₅₀: 0.37 μM) cell lines [1]. Critically, both compounds 3f and 11b showed more potent antiproliferative activities than the FDA-approved JAK inhibitor Ruxolitinib in the same cellular models [1].

JAK inhibition
Class-level inference
Derivative 3f: JAK1 3.4 nM, JAK2 2.2 nM, JAK3 3.5 nM; antiproliferative IC₅₀ 0.35–0.37 µM
Supports kinase inhibitor lead identification using 4-amino scaffold
Derivative comparison vs. reference inhibitor; not product intrinsic activity
Kinase inhibition JAK/STAT pathway Antiproliferative activity Cancer

1H-Pyrazol-4-amine HCl: Application Scenarios


Kinase Inhibitor Lead Optimization

When the project target is a kinase with an adenine-binding hinge region, starting from 1H-pyrazol-4-amine hydrochloride provides a scaffold geometry that has been empirically validated to yield low-nanomolar JAK inhibitors (JAK1 IC₅₀ = 3.4 nM) with cellular potency superior to Ruxolitinib [1]. The fixed tautomeric form eliminates the regioisomeric ambiguity that complicates SAR interpretation with 3-aminopyrazole building blocks [2]. Procurement of the hydrochloride salt (≥98% purity) ensures accurate stoichiometry for amide coupling and reductive amination, reducing failed reactions caused by hygroscopic free-base handling .

Agrochemical Fungicide & Pesticide Leads

Patent literature specifically discloses N-(4-pyrazolyl)amide derivatives as agricultural and horticultural chemicals, where the 4-amino position is critical for biological activity [1]. The single reactive amino group at the 4-position enables clean acylation chemistry without competing N-alkylation at ring nitrogens — a selectivity advantage grounded in the unique protonation preference of 4-aminopyrazoles (amino group protonates first, preserving ring nitrogen availability for target binding) [2]. The hydrochloride salt form simplifies reaction workup and provides a crystalline intermediate amenable to kilogram-scale amide bond formation .

Coordination Chemistry & MOF Synthesis

The 4-aminopyrazole ligand, released quantitatively from its hydrochloride salt upon treatment with base, coordinates metal ions exclusively through the pyrazole ring nitrogens, with the exocyclic NH₂ available for secondary functionalization or hydrogen-bonding interactions [1]. This contrasts with 3-aminopyrazole ligands, which exhibit tautomer-dependent coordination modes (N1 vs. N2 binding) that lead to unpredictable metal-organic architectures [2]. The 100% homogeneous tautomeric form of the 4-amino isomer enables rational design of MOF pore geometry and catalytic site environment [2].

High-Throughput Synthesis & DEL Production

In automated parallel synthesis platforms, building block purity, accurate weighing, and predictable reactivity are non-negotiable. 1H-Pyrazol-4-amine hydrochloride's non-hygroscopic crystalline form (98% min. purity [1]) ensures reproducible automated dispensing, while its fixed tautomerism guarantees a single major product from diversification reactions — eliminating the need for chiral or regioisomeric separation that would be mandatory when using 3-aminopyrazole (72:28 tautomer mixture [2]). A 2023 review further highlights the utility of 4-aminopyrazole scaffolds in DNA-encoded library screening against p38α MAPK and Syk kinases .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization studies
Fixed 4-amino regioisomer & tautomer
Kinase panel selectivity & cellular target engagement
Agrochemical fungicide / pesticide lead development
Clean acylation chemistry without ring N competition
Structure-activity relationship reproducibility
Coordination chemistry & MOF synthesis
Predictable N,N’-chelation via pyrazole nitrogens
Pore geometry control & catalytic site design
High-throughput synthesis & DNA-encoded library production
Non-hygroscopic crystalline form, single tautomer
Automated dispensing accuracy & regioisomeric purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-pyrazol-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.